3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde
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Overview
Description
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group, a propan-2-yloxy group, and an ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method is the etherification of 3-methoxy-4-hydroxybenzaldehyde with 2-(2-propan-2-yloxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzoic acid
Reduction: 3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-(propan-2-yloxy)benzaldehyde
- 3-ethoxy-4-methoxybenzaldehyde
- 4-methoxybenzaldehyde
Uniqueness
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-14(2)24-18-7-5-4-6-16(18)22-10-11-23-17-9-8-15(13-20)12-19(17)21-3/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYHVWPLHTTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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